Compound Description: This compound is a synthetic theophylline derivative investigated for its clinical activity in treating Exercise-Induced Asthma (EIA). Studies demonstrated its effectiveness as a bronchodilator, showing statistically significant improvements in forced expiratory volume in one second (FEV1) compared to baseline measurements. [, ]
Relevance: This compound shares the core structure of 3,7-dihydro-1H-purine-2,6-dione with 8-[(2-furylmethyl)amino]-3,7-dimethyl-1-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione. The variations lie in the substituents at the 1, 3, and 8 positions, highlighting the exploration of different substitutions on this core structure for potential therapeutic applications. [, ]
Compound Description: Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used in treating type 2 diabetes. It exhibits its therapeutic effect by increasing incretin levels, which in turn regulate blood glucose levels. []
Relevance: Linagliptin, like 8-[(2-furylmethyl)amino]-3,7-dimethyl-1-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, belongs to the 3,7-dihydro-1H-purine-2,6-dione class of compounds. While their specific substitutions and associated activities differ, their shared core structure emphasizes the versatility of this chemical scaffold in medicinal chemistry. []
Compound Description: SCH 58261 is a potent and selective adenosine A2A receptor antagonist. It has shown neuroprotective effects in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model of Parkinson's disease, suggesting its potential therapeutic use in this neurodegenerative disorder. []
Relevance: Although SCH 58261 does not share the core purine-dione structure with 8-[(2-furylmethyl)amino]-3,7-dimethyl-1-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, both are involved in research related to neurodegenerative diseases like Parkinson's disease. The presence of the 2-furyl substituent in both compounds suggests a possible structure-activity relationship that might be worth investigating. []
Compound Description: KW-6002 is another selective adenosine A2A receptor antagonist. Like SCH 58261, it has demonstrated neuroprotective effects in the MPTP model of Parkinson’s disease. [, ]
Relevance: KW-6002 shares the core structure of 3,7-dihydro-1H-purine-2,6-dione with 8-[(2-furylmethyl)amino]-3,7-dimethyl-1-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione. The differences lie in the substituents at positions 1, 3, 7 and 8, further highlighting the exploration of different substitutions on the core for potential therapeutic benefit in neurological disorders. [, ]
8-cyclopentyl-1,3-dipropylxanthine (DPCPX)
Compound Description: DPCPX is a selective adenosine A1 receptor antagonist used in pharmacological studies to investigate the role of A1 receptors in various physiological processes. []
Relevance: DPCPX, while not structurally identical to 8-[(2-furylmethyl)amino]-3,7-dimethyl-1-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, highlights the exploration of xanthine derivatives and their potential as adenosine receptor antagonists. Both compounds share a similar xanthine core structure, emphasizing the significance of this scaffold in developing compounds with affinity for adenosine receptors. []
Compound Description: SDZ MKS 492 is a potent and selective inhibitor of phosphodiesterase (PDE) type III, known for its bronchodilatory and anti-inflammatory properties. [, ]
Relevance: SDZ MKS 492 shares the core 3,7-dihydro-1H-purine-2,6-dione structure with 8-[(2-furylmethyl)amino]-3,7-dimethyl-1-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione. The substitutions at various positions, particularly the presence of a chiral center in SDZ MKS 492, illustrate the exploration of different structural modifications for optimizing pharmacological activities related to asthma and inflammation. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.